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Introduction
HT1080, a human fibrosarcoma cell line, is a widely used model for studying cancer cell

invasion and metastasis due to its high invasive potential. A key mechanism driving this

invasion is the secretion of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9,

which degrade the extracellular matrix (ECM), allowing cancer cells to penetrate surrounding

tissues.[1][2] JNJ0966 is a highly selective, allosteric inhibitor of proMMP-9 activation.[3][4] It

interacts with a structural pocket near the zymogen cleavage site of proMMP-9, preventing its

conversion to the active MMP-9 enzyme without affecting the catalytic activity of already active

MMPs or the activation of other MMPs like MMP-2.[3][4] This targeted inhibition of MMP-9

activation makes JNJ0966 a valuable tool for investigating the specific role of MMP-9 in

HT1080 cell invasion and for evaluating novel anti-metastatic therapeutic strategies.

These application notes provide a detailed protocol for utilizing JNJ0966 in a Matrigel-based

HT1080 cell invasion assay.
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Compound Target
IC50 in HT1080
Invasion Assay
(µM)

Reference

JNJ0966
proMMP-9 Activation

(Allosteric)
1.0 (95% CI 0.8–1.4) [3]

GM6001
Broad-spectrum MMP

inhibitor
1.4 (95% CI 0.7–2.8) [3]

Doxycycline
Non-selective MMP

inhibitor

21.4 (95% CI 13.7–

33.5)
[3]

Experimental Protocols
1. Materials

HT1080 human fibrosarcoma cells (ATCC® CCL-121™)

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

Corning® Matrigel® Basement Membrane Matrix

24-well cell culture plates with 8.0 µm pore size inserts (e.g., Corning® BioCoat™ Matrigel®

Invasion Chambers or similar)

JNJ0966 (prepare stock solution in DMSO)

Calcein AM or other suitable fluorescent dye for cell labeling and quantification

Cotton swabs
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2. Cell Culture

Culture HT1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

at 37°C in a humidified atmosphere of 5% CO2.[5]

Passage cells upon reaching 70-80% confluency.[6] For the invasion assay, use cells from a

healthy, log-phase culture.[5]

3. HT1080 Cell Invasion Assay Protocol with JNJ0966

This protocol is adapted from standard HT1080 invasion assay procedures.[7][8]

Day 1: Preparation of Matrigel-coated Inserts and Cell Seeding

Thaw Matrigel® on ice overnight at 4°C. Keep all Matrigel-related solutions and pipette tips

cold to prevent premature gelling.[6]

Dilute Matrigel® to the desired concentration (e.g., 200-300 µg/mL) with ice-cold, serum-free

DMEM.[8]

Carefully add 100 µL of the diluted Matrigel® solution to the center of the apical chamber of

the 24-well inserts.

Incubate the plates at 37°C for at least 2-4 hours to allow the Matrigel® to solidify.[6]

While the Matrigel® is solidifying, prepare the HT1080 cells. Harvest cells and wash twice

with serum-free DMEM to remove any residual serum.

Resuspend the cells in serum-free DMEM to a final concentration of 2.5 x 10^5 cells/mL.

Prepare serial dilutions of JNJ0966 in serum-free DMEM. The final concentrations should

bracket the expected IC50 (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO) at

the same final concentration as the highest JNJ0966 treatment.

In a separate tube, mix the cell suspension with the JNJ0966 dilutions (1:1 ratio) to achieve

a final cell density of 1.25 x 10^5 cells/mL in the desired JNJ0966 concentrations.

After Matrigel® solidification, carefully remove any remaining liquid from the inserts.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.chem-agilent.com/pdf/strata/240109.pdf
https://www.forlabs.co.uk/files/1638474/White_Paper_3_353097_A.pdf
https://www.chem-agilent.com/pdf/strata/240109.pdf
https://www.benchchem.com/product/b1672983?utm_src=pdf-body
https://medicine.biu.ac.il/sites/medicine/files/shared/ZABAM/docs/IncuCyte-Scratch-Wnd-Cell-Invasion-MatrigelHT1080-Protocol.pdf
https://www.corning.com/catalog/cls/documents/protocols/protocol_DL_031_Cell_Invasion_Assay.pdf
https://www.forlabs.co.uk/files/1638474/White_Paper_3_353097_A.pdf
https://www.corning.com/catalog/cls/documents/protocols/protocol_DL_031_Cell_Invasion_Assay.pdf
https://www.forlabs.co.uk/files/1638474/White_Paper_3_353097_A.pdf
https://www.benchchem.com/product/b1672983?utm_src=pdf-body
https://www.benchchem.com/product/b1672983?utm_src=pdf-body
https://www.benchchem.com/product/b1672983?utm_src=pdf-body
https://www.benchchem.com/product/b1672983?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 200 µL of the cell/JNJ0966 suspension to the apical chamber of each Matrigel-coated

insert.

In the basal chamber of the 24-well plate, add 750 µL of DMEM containing 10% FBS as a

chemoattractant.[3]

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[3]

Day 2: Quantification of Cell Invasion

Carefully remove the inserts from the plate.

With a cotton swab, gently remove the non-invading cells and the Matrigel® from the top

surface of the insert membrane.[6][8]

Quantify the invaded cells on the bottom of the membrane. A common method is using

Calcein AM:

Prepare a feeder tray with serum-free medium supplemented with 4 µg/mL Calcein AM.[3]

Transfer the inserts to the feeder tray and incubate for 1 hour at 37°C to label the invaded

cells.

Measure the fluorescence intensity using a fluorescence plate reader.

Alternatively, cells can be fixed with methanol and stained with a solution like 1% Toluidine

Blue or Crystal Violet, followed by imaging and cell counting.[8]

4. Data Analysis

Calculate the percentage of invasion for each JNJ0966 concentration relative to the vehicle

control.

Plot the percentage of invasion against the log of the JNJ0966 concentration.

Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor)

vs. response -- variable slope).
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Caption: Experimental workflow for the HT1080 cell invasion assay with JNJ0966.
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Caption: JNJ0966 mechanism of action in inhibiting HT1080 cell invasion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1672983?utm_src=pdf-body
https://www.benchchem.com/product/b1672983?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672983?utm_src=pdf-body
https://www.benchchem.com/product/b1672983?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer
Therapy [mdpi.com]

2. researchgate.net [researchgate.net]

3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9)
that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9)
that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]

5. chem-agilent.com [chem-agilent.com]

6. forlabs.co.uk [forlabs.co.uk]

7. medicine.biu.ac.il [medicine.biu.ac.il]

8. corning.com [corning.com]

To cite this document: BenchChem. [Application Notes and Protocols for JNJ0966 in HT1080
Cell Invasion Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672983#jnj0966-protocol-for-ht1080-cell-invasion-
assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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